4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS: 1004253-21-7) is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a propane-1-sulfonyl group at position 1 and a tert-butyl group at the para position of the benzamide moiety. Its molecular formula is C₂₄H₃₀N₂O₃S, with a molecular weight of 434.57 g/mol (exact mass: 434.1926 g/mol) .
Safety data indicate it poses moderate hazards, including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
Properties
IUPAC Name |
4-tert-butyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-5-15-29(27,28)25-14-6-7-17-10-13-20(16-21(17)25)24-22(26)18-8-11-19(12-9-18)23(2,3)4/h8-13,16H,5-7,14-15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCYRGFKPMEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Morpholine- and piperidine-substituted derivatives exhibit mTOR inhibition, suggesting that the tetrahydroquinoline scaffold’s substituent type (e.g., sulfonyl vs. carbonyl) critically modulates target engagement .
Toxicity Profiles: The target compound and its isobutyryl analog share acute oral toxicity (H302), but the propane-1-sulfonyl group introduces additional respiratory hazards (H335) .
Computational Insights :
- Morpholine-substituted analogs demonstrate favorable binding to mTOR’s ATP-binding pocket, as predicted by molecular docking. The propane-1-sulfonyl group’s bulkier structure may sterically hinder similar interactions unless paired with flexible side chains .
Biological Activity
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a sulfonamide moiety linked to a tetrahydroquinoline structure. This unique arrangement may influence its solubility, reactivity, and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 337.44 g/mol |
| CAS Number | 81561-77-5 |
| LogP | 3.115 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cancer Cell Proliferation : Similar compounds have shown significant anticancer activity by inducing apoptosis in cancer cell lines. For instance, related benzamide derivatives have been studied for their effects on colon cancer cell lines (HCT-116), demonstrating IC₅₀ values that indicate effective cell proliferation inhibition .
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antimicrobial properties. The sulfonamide moiety may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
- Neuroprotective Effects : Some tetrahydroquinoline derivatives exhibit neuroprotective properties, which could be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticancer Studies : A study investigating the anticancer effects of various benzamide derivatives found that certain modifications led to enhanced potency against colon cancer cells. The strongest derivative showed an IC₅₀ value of 0.07 µM compared to doxorubicin's IC₅₀ of 0.001 µM .
- Antimicrobial Activity : Research has indicated that sulfonamide-containing compounds can effectively inhibit a range of bacterial strains. The specific structural features of this compound may confer similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
